In Vivo Anti-Fibrotic Efficacy vs. Pirfenidone
In a direct head-to-head comparison using a bleomycin (BLM)-induced rat pulmonary fibrosis model, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (coded DGM) administered at 60 mg/kg demonstrated a stronger therapeutic effect than pirfenidone (PFD) administered at the same 60 mg/kg dose [1]. Lung function parameters—including forced vital capacity (FVC), forced expiratory volume (FEV), and maximum mid-expiratory flow (MMEF)—were significantly more improved in the DGM group than in the PFD group [1]. Histopathological analysis revealed that collagen deposition in the low-dose DGM group (30 mg/kg) was already less than that of the PFD group, with the high-dose DGM group (60 mg/kg) showing further improvement [1]. Additionally, DGM at 60 mg/kg reduced total inflammatory cells, neutrophils, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF) more effectively than PFD treatment at the same dose [1].
| Evidence Dimension | In vivo anti-fibrotic efficacy (lung function, collagen deposition, inflammatory cell infiltration) |
|---|---|
| Target Compound Data | DGM 60 mg/kg: Superior improvement in FVC, FEV, MMEF vs. BLM control; collagen deposition less than PFD group; greater reduction in BALF inflammatory cells |
| Comparator Or Baseline | Pirfenidone (PFD) 60 mg/kg: Significant but lesser improvement in lung function parameters; collagen deposition higher than DGM low-dose group |
| Quantified Difference | DGM 60 mg/kg > PFD 60 mg/kg across all measured endpoints; DGM 30 mg/kg collagen deposition < PFD group (qualitative histopathological scoring) |
| Conditions | Bleomycin-induced pulmonary fibrosis rat model; 28-day treatment; tracheal BLM instillation on Day 0; lung function measured by PFT Animal Lung Function Test System; BALF and histopathology at endpoint |
Why This Matters
For procurement decisions in anti-fibrotic drug discovery, this direct comparison demonstrates that DGM provides superior in vivo efficacy over the FDA-approved standard-of-care pirfenidone at matched dosing, making it a higher-value tool compound for preclinical IPF research.
- [1] Li X, Zhou Y, Chen Y, et al. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences. 2023;24(7):6172. doi:10.3390/ijms24076172. View Source
